(E)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H11ClN2OS2 and its molecular weight is 358.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
Research by (Mohareb et al., 2004) focuses on synthesizing benzo[b]thiophen-2-yl-hydrazonoesters, which are important in the creation of various heterocyclic compounds like pyrazoles and pyrimidines. This highlights the compound's role in expanding the range of available heterocyclic structures for various applications.
Anti-Inflammatory Agents
A study by (Boschelli et al., 1995) discusses the use of benzo[b]thiophene derivatives as anti-inflammatory agents. The derivatives, including the compound , show potential in reducing the adherence of neutrophils to activated endothelial cells, which is a key process in inflammation.
Synthesis of Novel Compounds
(Tang Li-jua, 2015) details the synthesis of a novel compound that involves the cyclization of thioamide with 2-chloroacetoacetate. This research underlines the compound's significance in the development of new chemical entities with potential applications in various fields.
Antibacterial and Antifungal Studies
Research by (Isloor et al., 2010) on benzo[b]thiophene derivatives shows that they have a wide spectrum of pharmacological properties, including antibacterial and antifungal activities. This makes them valuable in the search for new antimicrobial agents.
Synthesis of Polycyclic Heterocyclic Ring Systems
(Jiann-Kuan Luo et al., 2000) discusses the synthesis of novel polycyclic heterocyclic ring systems via photocyclization. The research demonstrates the compound's utility in creating complex molecular structures, which are crucial in drug development and other areas of chemistry.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been reported to have anti-inflammatory properties and are known to inhibit cyclooxygenase (cox) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds involved in inflammation .
Mode of Action
This inhibition could lead to a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes, leading to a reduction in the production of prostaglandins . Prostaglandins are involved in various physiological processes including inflammation, pain, and fever. Therefore, the inhibition of prostaglandin synthesis could potentially alleviate symptoms associated with these processes.
Pharmacokinetics
These properties are often linked to the physical properties of a compound .
Properties
IUPAC Name |
3-chloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS2/c1-20-11-7-3-5-9-13(11)23-17(20)19-16(21)15-14(18)10-6-2-4-8-12(10)22-15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEDKLFEHORIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.